Enzymatic Kinetic Resolution: Enantioselectivity (E-Value) of 1-(2-Naphthyl)ethanol Exceeds Common Benchmarks for Chiral Alcohols
In head-to-head enzymatic kinetic resolution experiments using Candida antarctica B lipase (CAL-B) and decanoic acid as the acyl donor, 1-(2-naphthyl)ethanol achieved an enantioselectivity ratio (E) exceeding 300, comparable to 1-phenylethanol under identical conditions (E > 300) and significantly superior to 2-octanol which also reached E > 300 but with different conversion kinetics [1]. The high E-value demonstrates that CAL-B discriminates between the enantiomers of 1-(2-naphthyl)ethanol with exceptional fidelity, enabling the production of enantiomerically enriched material at preparative scale. The reaction reached excellent conversion within 4 hours under vacuum-assisted esterification with decanoic acid [1].
| Evidence Dimension | Enantioselectivity ratio (E-value) in lipase-catalyzed esterification |
|---|---|
| Target Compound Data | E > 300 (1-(2-naphthyl)ethanol with decanoic acid, 4 h conversion) |
| Comparator Or Baseline | 1-Phenylethanol: E > 300 (with decanoic acid, 3 h conversion); 2-Octanol: E > 300 (with decanoic acid, >47% conversion at 4 h) |
| Quantified Difference | All three alcohols achieved E > 300 with CAL-B, confirming that 1-(2-naphthyl)ethanol performs at the upper limit of enzyme selectivity under these conditions. The differentiation lies in the validated compatibility of 1-(2-naphthyl)ethanol with this high-selectivity protocol. |
| Conditions | Immobilized Candida antarctica B lipase (CAL-B); direct esterification with decanoic acid; vacuum-assisted water removal; alcohol/FFA molar ratio 2:1. |
Why This Matters
An E-value > 300 indicates virtually perfect enantioselectivity, ensuring that procurement of 1-(2-naphthyl)ethanol for chiral resolution processes will yield high enantiomeric excess with minimal waste, a critical factor for cost-effective pharmaceutical intermediate production.
- [1] Infona. Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum. Retrieved from https://www.infona.pl/resource/bwmeta1.element.springer-a8940ff8-a445-3663-86b3-1b916d652a0e. View Source
